molecular formula C11H17N B12441319 2-ethyl-N-propylaniline

2-ethyl-N-propylaniline

Cat. No.: B12441319
M. Wt: 163.26 g/mol
InChI Key: HRECXDAXWNCBBP-UHFFFAOYSA-N
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Description

2-Ethyl-N-propylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an ethyl group and a propyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-propylaniline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted anilines depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-N-propylaniline involves its interaction with molecular targets through hydrogen bonding and electron transfer. The amine group can form hydrogen bonds with substrates, facilitating various chemical transformations . These interactions are crucial for its role as a reagent in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

  • N-Methylaniline
  • N-Ethylaniline
  • N-Propylaniline

Comparison: 2-Ethyl-N-propylaniline is unique due to the presence of both ethyl and propyl groups attached to the nitrogen atom, which can influence its reactivity and properties compared to other anilines. This structural variation can lead to differences in its chemical behavior and applications .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-N-propylaniline

InChI

InChI=1S/C11H17N/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

HRECXDAXWNCBBP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1CC

Origin of Product

United States

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